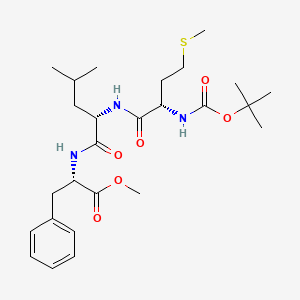
NEOCYANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes quinolinium moieties linked by a propene-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of iodine or iodide salts to facilitate the formation of the diiodide product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium moieties to quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinolinium oxides, reduced quinoline derivatives, and substituted quinolinium compounds. These products have diverse applications in various fields.
Scientific Research Applications
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and ability to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-ethyl-2-(3-nitrostyryl)quinolinium iodide
- 1-ethyl-4-(4-methylstyryl)pyridinium iodide
Uniqueness
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is unique due to its specific structure, which includes a propene-diyl bridge and iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
4846-34-8 |
|---|---|
Molecular Formula |
C38H37I2N3 |
Molecular Weight |
789.5 g/mol |
IUPAC Name |
1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
RJOBRLLSEIIUFB-UHFFFAOYSA-L |
SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
Isomeric SMILES |
CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-] |
Canonical SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
Key on ui other cas no. |
4846-34-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)







